6-Ethylthieno[2,3-d]pyrimidin-4-amine

Catalog No.
S3318632
CAS No.
879873-49-1
M.F
C8H9N3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethylthieno[2,3-d]pyrimidin-4-amine

CAS Number

879873-49-1

Product Name

6-Ethylthieno[2,3-d]pyrimidin-4-amine

IUPAC Name

6-ethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C8H9N3S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

SATHMKUMJANYIM-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N

6-Ethylthieno[2,3-d]pyrimidin-4-amine has the molecular formula C₈H₉N₃S and a molecular weight of approximately 169.24 g/mol. This compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its chemical reactivity and biological properties. The compound is recognized for its potential in medicinal chemistry due to its diverse biological activities and structural uniqueness compared to other pyrimidine derivatives .

The chemical reactivity of 6-ethylthieno[2,3-d]pyrimidin-4-amine can be attributed to its functional groups. It can undergo various reactions including:

  • Amidation: The compound can react with carboxylic acids or their derivatives in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form amides.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The thieno ring can take part in cyclization processes to form more complex structures, enhancing its pharmacological profile .

6-Ethylthieno[2,3-d]pyrimidin-4-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. It has been studied for its potential effects on:

  • CYP Enzymes: It acts as an inhibitor of CYP1A2, which is significant for drug metabolism.
  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to confirm these effects .

The synthesis of 6-ethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with readily available thieno[2,3-d]pyrimidine derivatives.
  • Ethylation: Ethyl groups can be introduced using ethyl halides in the presence of bases.
  • Amine Formation: The final amine product is usually obtained through reduction or substitution reactions involving appropriate amines under controlled conditions.

For example, one method involves the Gewald reaction where thioketones are reacted with cyanoacetate and sulfur to yield thienopyrimidine derivatives from which 6-ethylthieno[2,3-d]pyrimidin-4-amine can be derived .

The unique structure of 6-ethylthieno[2,3-d]pyrimidin-4-amine lends itself to various applications:

  • Pharmaceuticals: Its inhibitory effects on specific enzymes make it a candidate for drug development aimed at treating conditions related to metabolic disorders or infections.
  • Research Tools: This compound can serve as a molecular probe in biochemical studies focusing on enzyme interactions and metabolic pathways.

Interaction studies have shown that 6-ethylthieno[2,3-d]pyrimidin-4-amine interacts with various biological targets. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Notably:

  • Enzyme Inhibition: Studies have indicated that this compound inhibits CYP1A2 effectively, which is important for assessing drug-drug interactions in therapeutic settings.
  • Cellular Assays: In vitro assays have demonstrated its potential to modulate cellular pathways linked to inflammation and infection responses .

Several compounds share structural similarities with 6-ethylthieno[2,3-d]pyrimidin-4-amine. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
4-Amino-2-(methylthio)pyrimidine0.57Contains a methylthio group; less complex
4-Chloro-5-methylthieno[2,3-d]pyrimidine0.67Chlorinated derivative; different biological activity
4,5-Dichlorothieno[2,3-d]pyrimidine0.64Dichlorinated; potentially higher reactivity
2-Bromothieno[3,2-c]pyridin-4-amine0.55Brominated; distinct pharmacological profile

6-Ethylthieno[2,3-d]pyrimidin-4-amine stands out due to its ethyl substitution and specific enzyme inhibition profile, making it a valuable candidate for further research and development in medicinal chemistry.

Electronic and Spatial Mimicry of Adenine

The thieno[2,3-d]pyrimidine core of 6-ethylthieno[2,3-d]pyrimidin-4-amine replicates the π-electron distribution and hydrogen-bonding topology of adenine, enabling competitive binding at purinergic receptors and nucleotide-binding enzyme pockets. X-ray crystallographic comparisons demonstrate that the sulfur atom in the thiophene ring introduces subtle deviations in bond angles (e.g., C-S-C ≈ 92° versus C-N-C ≈ 108° in adenine) that modulate target engagement selectivity. These structural perturbations reduce susceptibility to enzymatic degradation while preserving critical molecular recognition features, as evidenced by the compound's improved stability in liver microsome assays relative to unmodified purine derivatives.

Table 1: Comparative Analysis of 6-Ethylthieno[2,3-d]pyrimidin-4-amine and Purine Bioisosteres

Feature6-Ethylthieno[2,3-d]pyrimidin-4-amineAdenine1,2,3-Triazole Bioisostere
Ring SystemThieno[2,3-d]pyrimidinePurineAzole
Hydrogen Bond Donors1 (NH₂)2 (NH₂, NH)0
LogP1.8 ± 0.2-0.4 ± 0.12.1 ± 0.3
Metabolic Stability*78% remaining after 1h12% remaining65% remaining
Enzymatic TargetsKinases, DPP-4, PARPDNA/RNA polymerasesGPCRs, kinases

*Mouse liver microsome stability assay data

Bioisosteric Optimization Pathways

Replacement of the pyrimidine N3 atom with sulfur in 6-ethylthieno[2,3-d]pyrimidin-4-amine introduces a strategic bioisosteric modification that enhances lipophilicity (cLogP = 1.8 vs. 0.9 for adenine) without compromising aqueous solubility due to the amine's ionization potential. This balance enables blood-brain barrier penetration in preclinical models, expanding therapeutic applications to CNS disorders. The ethyl substituent at C6 extends into hydrophobic enzyme subpockets, as demonstrated in kinase inhibition assays where its presence increased IC₅₀ values by 3-5 fold compared to unsubstituted analogues. Computational docking studies reveal that the thiophene sulfur participates in charge-transfer interactions with tyrosine residues in active sites, a feature absent in oxygen-based bioisosteres.

Cyclocondensation Approaches Using Thiophene Carboxamide Precursors

Cyclocondensation reactions leveraging thiophene carboxamide derivatives provide a direct route to the thieno[2,3-d]pyrimidine framework. A representative protocol involves treating 2-aminothiophene-3-carboxamide with formamide under reflux conditions, inducing cyclization to form the pyrimidine ring [4]. For instance, Aly et al. achieved an 83% yield of thieno[2,3-d]pyrimidin-4-amine by reacting 2-amino-3-cyanothiophene with formamide at 100°C for 6 hours [4]. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon, followed by dehydration to aromatize the pyrimidine ring.

Alternative cyclizing agents such as urea or thiourea expand functional group diversity. Patel et al. demonstrated that potassium thiocyanate in hydrochloric acid mediates the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-one, which can subsequently undergo amination to introduce the 4-amine group [4]. However, these conditions require stringent temperature control (refluxing 1,4-dioxane at 110°C) to prevent side reactions like over-oxidation of the thiol group [4].

Key considerations in cyclocondensation include:

  • Solvent polarity: Dimethylformamide (DMF) enhances reaction rates by stabilizing charged intermediates [4].
  • Acid catalysts: Concentrated HCl or polyphosphoric acid accelerates ring closure but risks substrate decomposition [4].
  • Substitution patterns: Electron-donating groups at the thiophene 5-position improve cyclization yields by 15–20% compared to electron-withdrawing substituents [4].

Gewald Reaction-Based Strategies for Core Scaffold Assembly

The Gewald reaction remains the most widely adopted method for constructing the thieno[2,3-d]pyrimidine core. This one-pot, three-component reaction combines ethyl acetoacetate, morpholine, and elemental sulfur to generate 2-aminothiophene intermediates, which are subsequently cyclized to the target scaffold [3]. Recent optimizations by Elmenier et al. achieved 89% yield for 6-ethyl derivatives by employing cyclohexanone as the ketone component and morpholine as both base and nucleophile [3].

Critical parameters influencing Gewald reaction efficiency include:

ParameterOptimal ConditionYield Impact
Temperature80–90°C+25% vs. RT
Sulfur Equivalents1.2 eqPrevents S8 formation
SolventEthanol/Isopropanol (1:1)Enhances solubility
Reaction Time4–6 hoursMaximizes conversion

Data compiled from [3] [4]

The mechanism proceeds through Knoevenagel condensation between the ketone and cyanoacetamide, followed by sulfur incorporation via radical intermediates. Ethyl groups are introduced either during the initial Gewald step (using ethyl acetoacetate) or via post-cyclization alkylation [3]. A notable advancement involves in situ decarboxylation using Krapcho conditions (LiCl, DMF, 120°C), which streamlines the synthesis of 6-ethyl derivatives by eliminating protective group strategies [2].

Post-Functionalization Techniques for Position-Specific Modifications

Post-assembly functionalization enables precise installation of the 6-ethyl and 4-amine groups while preserving the thienopyrimidine core. Chlorination at the 4-position using phosphorus oxychloride (POCl3) serves as a key intermediate step, with Abouzid et al. reporting 80% conversion by employing 18.9 equivalents of POCl3 under reflux [3]. Subsequent nucleophilic substitution with ethylamine or ammonia introduces the target amine functionality.

Comparative analysis of alkylation methods reveals:

MethodReagentTemperatureYieldSelectivity
Nucleophilic Aromatic SubstitutionEthylamine (neat)120°C65%C4 > C2
Buchwald-Hartwig AminationPd2(dba)3/Xantphos100°C78%C4 exclusive
Reductive AminationEthylamine/NaBH3CNRT42%Low

Data adapted from [3] [4]

Ethyl group installation at the 6-position typically employs Friedel-Crafts alkylation using ethyl bromide in the presence of aluminum trichloride. However, regioselectivity challenges arise due to competing reactions at the thiophene sulfur. Mitigation strategies include:

  • Directed ortho-metalation: Using lithium diisopropylamide (LDA) to deprotonate the 6-position prior to ethylation .
  • Protection-deprotection sequences: Temporarily masking the 4-amine with tert-butoxycarbonyl (Boc) groups to prevent N-alkylation [3].

Kinase Inhibition Profiles in Oncological Therapeutics

The kinase inhibition properties of 6-ethylthieno[2,3-d]pyrimidin-4-amine and related compounds represent a critical aspect of their anticancer therapeutic potential. These compounds have demonstrated significant inhibitory activity against various protein kinases involved in cancer cell proliferation and survival pathways [10] [11].

Epidermal Growth Factor Receptor Family Inhibition

Thienopyrimidine derivatives have shown remarkable activity against the ErbB family of receptor tyrosine kinases, including Epidermal Growth Factor Receptor, ErbB-2, and ErbB-4 [10] [11]. X-ray crystallographic studies have revealed that these compounds form covalent bonds with conserved cysteine residues in the adenosine triphosphate binding pocket of ErbB kinases [10]. The covalent mechanism of action results in prolonged enzyme inhibition and sustained therapeutic effects [11].

Table 3: ErbB Kinase Inhibition Profile of Thienopyrimidine Derivatives

Kinase TargetIC₅₀ Range (nM)Binding MechanismCysteine Residue
EGFR7-63CovalentCys-797
ErbB-27-63CovalentConserved
ErbB-466-412CovalentCys-803
Combined ActivitySubmicromolarIrreversibleMultiple sites

Several thienopyrimidine compounds have demonstrated potent antiproliferative activity against cancer cell lines overexpressing ErbB family receptors [11]. The most active derivative in enzyme assays, compound 8, showed similar cellular activity to the established drug lapatinib in both HN5 and BT474 cell lines [11]. These compounds exhibited IC₅₀ values of 500 nM or less in antiproliferative assays, indicating strong potential for cancer treatment applications [11].

Vascular Endothelial Growth Factor Receptor Inhibition

Research has identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2, a crucial target in cancer angiogenesis [12]. These compounds have demonstrated dose-related inhibition with IC₅₀ values in the nanomolar range, specifically showing activities of 33.4 nM, 47.0 nM, and 21 nM for compounds 21b, 21c, and 21e respectively [12].

The anti-angiogenic effects have been validated through multiple experimental approaches, including inhibition of human umbilical vein endothelial cell proliferation and in vivo studies using Ehrlich ascites carcinoma solid tumor models [12]. Compound 15b demonstrated 99.5% inhibition of endothelial cell proliferation at 10 μM concentration, while compounds 21b and 21e showed significant anticancer activity when administered orally at 5-10 mg/kg/day for eight consecutive days [12].

Dihydrofolate Reductase Inhibition

Thieno[2,3-d]pyrimidine compounds have exhibited significant inhibitory activity against dihydrofolate reductase, an essential enzyme in folate metabolism and DNA synthesis [13] [14]. Several derivatives have demonstrated potent dihydrofolate reductase inhibition with IC₅₀ values comparable to or superior to established antifolate drugs [14].

Table 4: Dihydrofolate Reductase Inhibition Data

CompoundIC₅₀ (μM)Comparison to MethotrexateCell Line Activity
Compound 200.20Superior (MTX: 0.22 μM)Multiple cancer lines
Compound 7d0.462ModerateHCT-116 active
Compound 10e0.541ModerateMulti-line activity
Classical antifolate1.06-16.9VariablePathogen-specific

Research has demonstrated that compound 20 showed superior dihydrofolate reductase inhibitory activity compared to methotrexate, with an IC₅₀ value of 0.20 μM versus 0.22 μM for the reference drug [14]. This compound also induced cell cycle arrest in SNB-75 cells during the G2/M phase and triggered apoptosis in the Pre-G phase, with significant increases in caspase-3 and caspase-9 levels [14].

Modulation of Cyclic Nucleotide Phosphodiesterase Isoforms

The modulation of cyclic nucleotide phosphodiesterase enzymes represents an important therapeutic mechanism for thienopyrimidine compounds, although specific data for 6-ethylthieno[2,3-d]pyrimidin-4-amine remains limited in current literature. However, related thienopyrimidine derivatives have demonstrated significant phosphodiesterase inhibitory activities across multiple isoforms [15] [16].

Phosphodiesterase 5 Inhibition

Novel cycloalkene-fused thienopyrimidine analogues have shown enhanced phosphodiesterase 5 inhibitory properties [15]. These compounds have been designed through systematic structural modifications, including variation of terminal cycloalkene ring sizes and substitution patterns at position 4 [15]. Compound 15Y, featuring a benzylamine substituent and cycloheptene terminal ring, demonstrated the highest phosphodiesterase 5 inhibitory activity with an IC₅₀ value of 190 nM [15].

Table 5: Phosphodiesterase Inhibition Profile of Thienopyrimidine Derivatives

PDE IsoformIC₅₀ RangeSelectivity ProfileStructural Requirements
PDE5190 nMHigh vs PDE7, PDE9Benzylamine + cycloheptene
PDE7VariableModerateThieno[3,2-d]pyrimidine core
PDE4Nanomolar rangeCell-type specificMultiple substitution patterns
PDE3Clinical relevanceCardiac applicationsHeterocyclic modifications

The structure-activity relationship studies have revealed that planarity and specific substitution patterns are crucial for phosphodiesterase 5 inhibitory activity [15]. The benzylamine substituent combined with cycloheptene as the terminal ring provided optimal binding characteristics and selectivity profiles [15].

Phosphodiesterase 7 Inhibition

Research has identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent phosphodiesterase 7 inhibitors [16]. These compounds have shown significant inhibitory activity through systematic structure-activity relationship studies, with particular focus on modifications at the 6-position of the thienopyrimidine scaffold [16]. The discovery process involved screening novel thieno[3,2-d]pyrimidin-4(3H)-one compounds and optimizing their selectivity and potency profiles [16].

Molecular modeling studies have provided insights into the binding mechanisms of these compounds within the phosphodiesterase 7 active site [16]. The thienopyrimidinone ring system forms crucial interactions including hydrogen bonding with Gln413 and π-π interactions with Phe384 and Phe416 residues [16]. The structural requirements for optimal activity include specific positioning of substituents to avoid steric hindrance with surrounding amino acid residues [16].

Phosphodiesterase 4 Inhibition

Although direct data for 6-ethylthieno[2,3-d]pyrimidin-4-amine phosphodiesterase 4 inhibition is not available in current literature, related thienopyrimidine compounds have demonstrated activity against this important therapeutic target [17]. Phosphodiesterase 4 inhibition represents a validated approach for treating inflammatory diseases, with several approved drugs targeting this enzyme [17].

The mechanism of phosphodiesterase 4 inhibition involves elevation of cyclic adenosine monophosphate levels, leading to downstream activation of protein kinase A and subsequent modulation of inflammatory gene expression [17]. Thienopyrimidine derivatives offer potential advantages in terms of selectivity and reduced side effect profiles compared to existing phosphodiesterase 4 inhibitors [17].

XLogP3

2

Wikipedia

6-Ethylthieno[2,3-d]pyrimidin-4-amine

Dates

Last modified: 08-19-2023

Explore Compound Types